molecular formula C22H46N2O2 B13727110 N-[2-(2-aminoethoxy)ethyl]octadecanamide

N-[2-(2-aminoethoxy)ethyl]octadecanamide

Cat. No.: B13727110
M. Wt: 370.6 g/mol
InChI Key: NPIUGRHJXVNMNK-UHFFFAOYSA-N
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Description

N-[2-(2-aminoethoxy)ethyl]octadecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an octadecanamide backbone with a 2-(2-aminoethoxy)ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-[2-(2-aminoethoxy)ethyl]octadecanamide typically begins with octadecanoic acid and 2-(2-aminoethoxy)ethanol.

    Amidation Reaction: The octadecanoic acid is first converted to octadecanoyl chloride using thionyl chloride or oxalyl chloride. This reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

    Nucleophilic Substitution: The octadecanoyl chloride is then reacted with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[2-(2-aminoethoxy)ethyl]octadecanamide can undergo oxidation reactions, particularly at the aminoethoxyethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which targets the amide group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where various electrophiles can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-[2-(2-aminoethoxy)ethyl]octadecanoic acid.

    Reduction: Formation of N-[2-(2-aminoethoxy)ethyl]octadecanamine.

    Substitution: Formation of various substituted amides depending on the electrophile used.

Scientific Research Applications

Chemistry

N-[2-(2-aminoethoxy)ethyl]octadecanamide is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a surfactant and its interactions with biological membranes. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments.

Medicine

This compound has potential applications in drug delivery systems. Its ability to form micelles and encapsulate hydrophobic drugs makes it a candidate for targeted drug delivery.

Industry

In the industrial sector, this compound is used as an emulsifying agent in the formulation of cosmetics and personal care products. Its stability and compatibility with various ingredients make it a valuable additive.

Mechanism of Action

The mechanism of action of N-[2-(2-aminoethoxy)ethyl]octadecanamide involves its interaction with lipid bilayers and proteins. The compound can insert itself into lipid membranes, altering their fluidity and permeability. It can also interact with proteins, potentially affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-aminoethoxy)ethyl]hexadecanamide: Similar structure but with a hexadecanamide backbone.

    N-[2-(2-aminoethoxy)ethyl]dodecanamide: Similar structure but with a dodecanamide backbone.

    N-[2-(2-aminoethoxy)ethyl]tetradecanamide: Similar structure but with a tetradecanamide backbone.

Uniqueness

N-[2-(2-aminoethoxy)ethyl]octadecanamide is unique due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective as a surfactant and emulsifying agent. Its specific structure also allows for unique interactions with biological membranes and proteins, making it valuable in various scientific research applications.

Properties

Molecular Formula

C22H46N2O2

Molecular Weight

370.6 g/mol

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]octadecanamide

InChI

InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)24-19-21-26-20-18-23/h2-21,23H2,1H3,(H,24,25)

InChI Key

NPIUGRHJXVNMNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOCCN

Origin of Product

United States

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